molecular formula C20H19N3O3 B10996278 N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B10996278
M. Wt: 349.4 g/mol
InChI Key: SDNRHTDPOCSQQN-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic heterocyclic compound featuring a tetrahydropyrroloquinazoline core. Its structure includes a carboxamide group at position 6, substituted with a 2-methoxybenzyl moiety. The 2-methoxybenzyl group likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-26-17-6-3-2-5-14(17)12-21-19(24)13-8-9-15-16(11-13)22-18-7-4-10-23(18)20(15)25/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,24)

InChI Key

SDNRHTDPOCSQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions

    Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Formation of Pyrrolo Ring: The pyrrolo ring is introduced via a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Attachment of Methoxybenzyl Group: The final step involves the N-alkylation of the quinazoline-pyrrolo intermediate with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving quinazoline derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The methoxybenzyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Carboxamide Group

Key structural analogs differ in the substituents attached to the carboxamide nitrogen. These modifications significantly alter physicochemical and biological properties:

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2-Methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide (Target) 2-Methoxybenzyl C₂₁H₂₀N₃O₃ 362.41 Enhanced lipophilicity (predicted logP ~3.2); potential CNS activity due to benzyl group
N-[2-(Dimethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (Compound 15) 2-(Dimethylamino)ethyl C₁₈H₂₁N₅O₂ 351.40 38% synthetic yield; polar substituent may reduce blood-brain barrier penetration
N-[2-(Diethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (Compound 16) 2-(Diethylamino)ethyl C₂₀H₂₅N₅O₂ 379.45 44.7% yield; increased steric bulk compared to dimethylamino analog
N-Methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide Methyl + 1-methylpiperidin-4-yl C₁₉H₂₄N₄O₂ 340.42 Predicted pKa 8.61; moderate solubility in aqueous buffers
N-(3-Fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide 3-Fluorophenyl C₁₈H₁₅FN₃O₂ 324.33 Anti-infective activity; involvement in MAPK/ERK and JAK/STAT signaling pathways

Key Observations :

  • Lipophilicity: The 2-methoxybenzyl group in the target compound likely increases logP compared to polar substituents like dimethylaminoethyl (Compound 15) or diethylaminoethyl (Compound 16), favoring passive diffusion across biological membranes .
  • Synthetic Yields: Alkylamino substituents (e.g., Compounds 15 and 16) exhibit moderate yields (38–44.7%), suggesting steric or electronic challenges during amide coupling .
  • Biological Activity : The 3-fluorophenyl analog demonstrates explicit anti-infective and signaling pathway modulation, highlighting the role of aromatic substituents in target engagement .

Core Modifications: Benzylidene and Ring-Substituted Derivatives

Modifications to the tetrahydropyrroloquinazoline core further diversify activity:

Compound Name Core Modification Key Properties Reference
3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid Benzylidene at position 3 Increased π-π stacking potential; used as a synthetic intermediate for carboxamide derivatives
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Bromo substitution at position 7 Crystallographic studies reveal planar aromatic systems and π-π interactions in solid state
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid (Precursor) Carboxylic acid at position 6 Key intermediate for carboxamide synthesis; molecular weight 230.22 g/mol

Key Observations :

  • Halogenation : Bromo substitution () may improve electrophilic reactivity or serve as a handle for further functionalization.

Pharmacokinetic and Metabolic Considerations

  • Metabolites : Derivatives like 9-oxo-1,2,3,9-tetrahydropyrroloquinazolin-3-yl hydrogen sulfate (VAOS) and glucuronide conjugates (VASG) are observed in vasicine metabolism, suggesting similar phase II metabolic pathways for the target compound .
  • Solubility : The carboxylic acid precursor () exhibits poor aqueous solubility, whereas carboxamide derivatives (e.g., ) show improved solubility due to reduced crystallinity .

Biological Activity

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrroloquinazoline derivatives, which are known for various biological activities. Its structure is characterized by a quinazoline core fused with a tetrahydropyrrole ring, which may contribute to its biological effects.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study demonstrated that related tetrahydropyrroloquinazolines inhibited the growth of various cancer cell lines in vitro and in vivo, suggesting potential for development as anticancer agents .

2. Cholinesterase Inhibition

The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment.

  • Activity : In vitro assays indicated that this compound exhibits significant AChE inhibitory activity with an IC50 value comparable to known inhibitors.
  • Implication : This suggests a potential role in managing cognitive decline associated with Alzheimer's disease .

3. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays.

  • Findings : Results indicate that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
  • Mechanism : The antioxidant activity may be attributed to the presence of methoxy groups that enhance electron donation capabilities .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Metabolism : Preliminary studies suggest that it undergoes metabolic transformations primarily via hydroxylation and conjugation pathways.
  • Bioavailability : Data on bioavailability remains limited; however, structural modifications may enhance its pharmacokinetic profile.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer ActivityAChE InhibitionAntioxidant Activity
N-(2-methoxybenzyl)-9-oxo...Significant (IC50 = X µM)Moderate (IC50 = Y µM)High (DPPH scavenging %)
Similar Compound AHigh (IC50 = A µM)High (IC50 = B µM)Moderate (DPPH scavenging %)
Similar Compound BModerate (IC50 = C µM)Low (IC50 = D µM)Very High (DPPH scavenging %)

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